molecular formula C17H21N5O B2986494 6-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine CAS No. 2177060-06-7

6-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine

Cat. No.: B2986494
CAS No.: 2177060-06-7
M. Wt: 311.389
InChI Key: CUFUSJBTXMBKHP-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropyl group, a morpholinopyridinyl moiety, and a pyrimidin-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol.

    Attachment of the Morpholinopyridinyl Moiety: This step involves the coupling of the pyrimidine core with a morpholinopyridinyl derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)acetamide

Uniqueness

6-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine stands out due to its unique combination of structural features, including the cyclopropyl group and the morpholinopyridinyl moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-cyclopropyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-4-17(22-5-7-23-8-6-22)19-11-13(1)10-18-16-9-15(14-2-3-14)20-12-21-16/h1,4,9,11-12,14H,2-3,5-8,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFUSJBTXMBKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)NCC3=CN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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